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Compound of Interest

Compound Name:
1-(Trifluoromethyl)-1H-pyrazole-3-

carbaldehyde

CAS No.: 2091951-89-0

Cat. No.: B3391726

Get Quote

Executive Summary & Scientific Rationale
The rise of multidrug-resistant fungal pathogens, particularly Candida auris and azole-resistant

Aspergillus fumigatus, necessitates the expansion of the antifungal pharmacophore space. The

pyrazole ring is a bioisostere of the imidazole/triazole moiety found in standard-of-care

antifungals (e.g., Fluconazole, Voriconazole).

This guide focuses on pyrazole-3-carbaldehydes as a privileged scaffold. Unlike simple

pyrazoles, the C3-aldehyde group serves as a versatile "chemical handle" for rapid

diversification via condensation reactions (e.g., Schiff bases), allowing for the modulation of

lipophilicity (LogP) and electronic properties essential for penetrating the fungal cell wall and

inhibiting the target enzyme, Lanosterol 14

-demethylase (CYP51).
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Mechanistic Insight
The core synthesis relies on the Vilsmeier-Haack (VH) reaction. While typically used for

formylating electron-rich aromatics, here it serves a dual purpose: cyclization of a hydrazone

intermediate and simultaneous formylation.

Causality in Reagent Choice:

POCl

/DMF: Generates the electrophilic "Vilsmeier reagent" (chloroiminium ion).

Temperature Control: Initial addition at 0°C prevents thermal runaway; subsequent heating

(70–80°C) is thermodynamically required to drive the cyclization-dehydration sequence.
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Figure 1: Step-wise synthetic pathway transforming acetophenones to bioactive pyrazole Schiff

bases via Vilsmeier-Haack cyclization.[1][2][3][4][5][6][7]

Detailed Protocol: Synthesis of 1,3-Diphenyl-1H-
pyrazole-4-carbaldehyde
Reagents: Acetophenone (10 mmol), Phenylhydrazine (10 mmol), DMF (anhydrous), POCl

, Ethanol, Sodium Acetate.

Step 1: Hydrazone Formation

Dissolve 10 mmol acetophenone in 20 mL ethanol.

Add 10 mmol phenylhydrazine and catalytic sodium acetate (0.5g).
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Reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

Cool to RT. Filter the solid hydrazone precipitate.

Checkpoint: Recrystallize from ethanol to ensure purity (>95%) before the sensitive VH step.

Step 2: Vilsmeier-Haack Cyclization

Preparation of Vilsmeier Reagent: In a separate flask, add 30 mL anhydrous DMF. Cool to 0–

5°C in an ice bath. Dropwise add 3 mL POCl

(excess) with stirring. Caution: Exothermic.

Add the purified hydrazone (from Step 1) slowly to the Vilsmeier reagent.

Allow to warm to RT, then heat to 80°C for 4–6 hours.

Quenching: Pour the reaction mixture onto crushed ice (200g).

Neutralization: Adjust pH to 7–8 using saturated Na

CO

solution. This step precipitates the aldehyde.

Filter the solid, wash with water, and recrystallize from ethanol/DMF.

Step 3: Derivatization (Schiff Base Formation)

Dissolve the pyrazole-aldehyde (1 mmol) and a substituted aniline (1 mmol) in 15 mL

ethanol.

Add 2-3 drops of Glacial Acetic Acid.

Reflux for 4 hours.

Isolate the product by filtration and recrystallization.
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Assay Logic
The Broth Microdilution Method (CLSI M27-A3) is the gold standard. It is preferred over agar

diffusion for drug development because it yields a quantitative Minimum Inhibitory

Concentration (MIC).

Target Organisms:

Candida albicans (ATCC 90028) - Representative yeast.

Aspergillus niger (ATCC 16404) - Representative filamentous fungus.

Protocol: MIC Determination
Materials: RPMI 1640 medium (buffered with MOPS to pH 7.0), 96-well microplates, Resazurin

dye (optional for visual endpoint).

Inoculum Prep: Adjust fungal suspension to

CFU/mL in RPMI 1640.

Compound Dilution: Dissolve test compounds in DMSO. Prepare serial 2-fold dilutions in the

microplate (Range: 0.125

g/mL to 64

g/mL).

Control A: Sterility control (Media only).

Control B: Growth control (Media + Fungi + DMSO).

Control C: Positive Control (Fluconazole).[8]

Incubation:

Candida: 35°C for 24–48 hours.

Aspergillus: 35°C for 48–72 hours.
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Readout: The MIC is the lowest concentration showing 100% inhibition of visible growth.

Data Presentation Template

Compound
ID

R-Group
(Phenyl)

R'-Group
(Amine)

MIC C.
albicans (

g/mL)

MIC A.
niger (

g/mL)

LogP (Calc)

PZ-01 H 4-Cl 12.5 25.0 3.2

PZ-02 4-NO 4-F 3.12 6.25 3.5

PZ-03 4-Cl 2,4-di-Cl 0.78 1.56 4.1

Fluconazole - - 1.0 2.0 0.5

Note: Data in PZ-03 illustrates the "Cl-effect" where electron-withdrawing halogens often

enhance potency.

Mechanism of Action & SAR Analysis
Structure-Activity Relationship (SAR)
The antifungal activity of pyrazole-3-carbaldehydes is governed by steric and electronic

interactions with the target enzyme, CYP51.

The Pharmacophore: The pyrazole nitrogen (N2) is believed to coordinate with the Heme

Iron (Fe) in the active site of CYP51, preventing substrate (lanosterol) binding.

The "Wing" Regions: Substituents on the phenyl rings (R and R') occupy the hydrophobic

access channel.

Electron-Withdrawing Groups (EWG): Substituents like -Cl, -F, and -NO

on the phenyl rings generally increase activity. This is likely due to enhanced lipophilicity
(facilitating cell wall entry) and optimized

stacking within the enzyme pocket.
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Schiff Base Linker: The imine (-CH=N-) double bond provides rigid spacing, orienting the

distal aromatic ring to interact with hydrophobic residues (e.g., Tyr118 in CYP51).

Mechanism Diagram (CYP51 Inhibition)
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Figure 2: Mechanism of Action. The pyrazole derivative coordinates with the Heme Iron of

CYP51, disrupting ergosterol biosynthesis.

Troubleshooting & Optimization
Low Yield in VH Reaction: Often caused by moisture in DMF. Solution: Use freshly distilled

DMF and dry glassware. Ensure POCl

is added at 0°C to form the Vilsmeier complex before adding the hydrazone.
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Poor Solubility in Bioassay: Pyrazoles can be lipophilic. Solution: Pre-dissolve in 100%

DMSO, then dilute. Ensure final DMSO concentration in the well is <1% to avoid toxicity to

the fungi.

Variable MIC Results: Inoculum size is critical. Solution: Use a spectrophotometer (OD

) to standardize the fungal suspension to exactly

McFarland standard before dilution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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